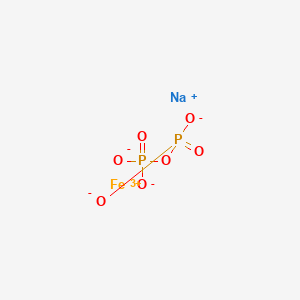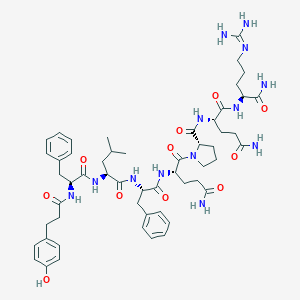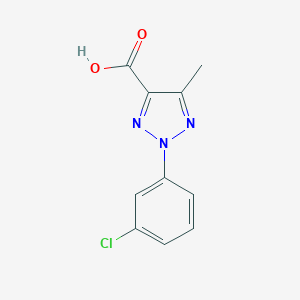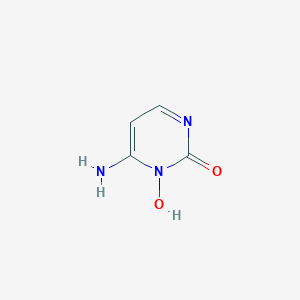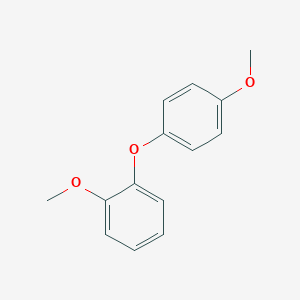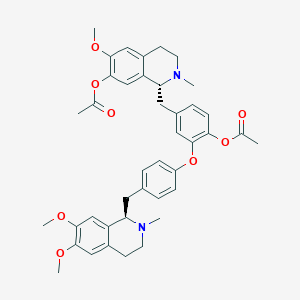
ラウリン酸カリウム
概要
説明
Potassium laurate is a metal-organic compound with the chemical formula C₁₂H₂₃KO₂. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound is commonly used in various industries due to its properties as a surfactant and emulsifier .
科学的研究の応用
Potassium laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations.
作用機序
Target of Action
Potassium laurate, with the chemical formula C12H23KO2 , is a metallic soap, i.e., a metal derivative of a fatty acid (lauric acid) . It is primarily used as an emulsifier and surfactant in the cosmetics industry . It also serves as a fungicide, insecticide, and bactericide . The primary targets of potassium laurate are the cell membranes of organisms, where it acts as a surfactant, disrupting the lipid bilayer.
Mode of Action
Potassium laurate interacts with its targets by reducing the surface tension in aqueous solutions, allowing foam formation . This surfactant property enables it to mix oil and water, leading to the dispersion of oil droplets in water. This mechanism is particularly useful in its applications as a cleansing agent in cosmetic products .
Biochemical Pathways
It is known that potassium laurate can affect the proton-translocating membrane atpase, leading to internal acidification . This process can subsequently inhibit glycolysis, a crucial metabolic pathway .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of potassium laurate’s action are primarily related to its surfactant properties. By reducing surface tension and facilitating the mixing of oil and water, potassium laurate can disrupt cell membranes, leading to cell lysis. This property is particularly useful in its role as a fungicide, insecticide, and bactericide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of potassium laurate. For instance, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of potassium laurate . Additionally, the pH of the environment can influence its activity, as certain pH levels can enhance or inhibit the solubilization of potassium .
生化学分析
Biochemical Properties
Potassium laurate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, potassium laurate can affect the proton-translocating membrane ATPase, leading to internal acidification and subsequent inhibition of glycolysis . This interaction is crucial as it influences the metabolic pathways within cells.
Cellular Effects
Potassium laurate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptococcus downeii, potassium laurate disrupts the pH gradient across the cell membrane, which can inhibit glycolysis and affect the overall metabolic activity of the cell . This disruption can lead to changes in gene expression and cellular metabolism, impacting cell viability and function.
Molecular Mechanism
At the molecular level, potassium laurate exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can form micelles in aqueous solutions, which can interact with cell membranes and proteins. This interaction can lead to the inhibition of enzymes such as ATPase, resulting in changes in gene expression and metabolic pathways . The binding of potassium laurate to these enzymes can alter their activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium laurate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that potassium laurate can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to potassium laurate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of potassium laurate vary with different dosages in animal models. At lower doses, potassium laurate can act as an effective surfactant and emulsifier without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Potassium laurate is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as ATPase, which plays a crucial role in maintaining cellular energy balance. The inhibition of ATPase by potassium laurate can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, potassium laurate is transported and distributed through interactions with transporters and binding proteins. It can be absorbed into cells and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of potassium laurate within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
Potassium laurate’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of potassium laurate within subcellular compartments can affect its interactions with biomolecules and its overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: Potassium laurate can be synthesized through the reaction of lauric acid with potassium hydroxide. The reaction typically involves heating lauric acid with an aqueous solution of potassium hydroxide, resulting in the formation of potassium laurate and water .
Industrial Production Methods: In industrial settings, the production of potassium laurate often involves the saponification of lauric acid derived from natural sources such as coconut oil or palm kernel oil. The process is carried out in large reactors where lauric acid is reacted with potassium hydroxide under controlled temperature and pressure conditions to ensure complete conversion .
化学反応の分析
Types of Reactions: Potassium laurate primarily undergoes reactions typical of fatty acid salts. These include:
Saponification: The reaction with strong bases to form soap.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to revert to lauric acid and potassium hydroxide
Common Reagents and Conditions:
Bases: Potassium hydroxide, sodium hydroxide.
Alcohols: Methanol, ethanol.
Water: For hydrolysis reactions
Major Products:
Saponification: Potassium laurate (soap) and glycerol.
Esterification: Lauric acid esters.
Hydrolysis: Lauric acid and potassium hydroxide
類似化合物との比較
Sodium laurate: Similar in structure but contains sodium instead of potassium. It is also used as a surfactant and emulsifier.
Potassium oleate: Another potassium salt of a fatty acid, derived from oleic acid. It has similar applications but different physical properties due to the longer carbon chain.
Potassium myristate: Derived from myristic acid, it shares similar uses but has a different melting point and solubility profile
Uniqueness of Potassium Laurate: Potassium laurate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in forming stable emulsions and foams. Its solubility in water and mild alkalinity also contribute to its widespread use in various formulations .
特性
CAS番号 |
10124-65-9 |
|---|---|
分子式 |
C12H24KO2 |
分子量 |
239.42 g/mol |
IUPAC名 |
potassium;dodecanoate |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
InChIキー |
OGGBYDPEZJVNHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] |
異性体SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] |
正規SMILES |
CCCCCCCCCCCC(=O)O.[K] |
Key on ui other cas no. |
10124-65-9 67701-09-1 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
関連するCAS |
143-07-7 (Parent) |
同義語 |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)



